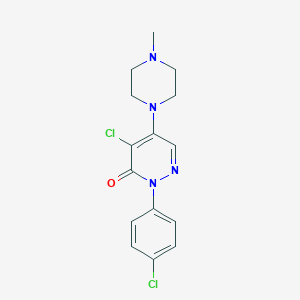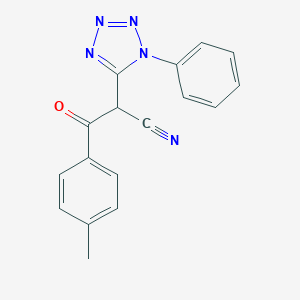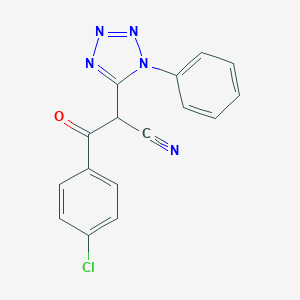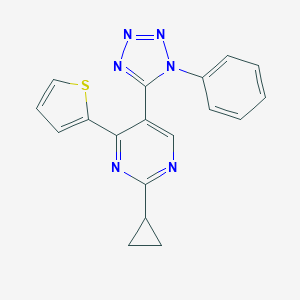
4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one, also known as CPMCP, is a heterocyclic compound that is widely used in scientific research. It has a variety of applications, including medicinal chemistry, drug design, and materials science. CPMCP is a synthetic compound that is structurally related to the pyridazine family of compounds. It has been used in a range of studies, including the development of novel drugs, the synthesis of new materials, and the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Pyridazinone derivatives are known for their wide range of pharmacological activities. They have been reported to possess antidiabetic, anticancer, anti-AIDS, cardiovascular, anti-inflammatory, anticonvulsant, and cerebroprotective properties. Specific compounds like Levosimendan and Pimobedan are active as cardiotonic agents .
Antimicrobial Activity
These compounds exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics or antiseptics .
Agricultural Use
Pyridazinones can be used in agrochemicals due to their plant growth regulating effects. They could be utilized in the development of herbicides or pesticides .
Anti-Inflammatory Therapy
Pyridazinone derivatives have aroused scientific interest as potential anti-inflammatory agents, particularly in the therapy of respiratory diseases .
Neurological Disorders
Their anticonvulsant and cerebroprotective activities suggest that they could be used in the treatment of neurological disorders such as epilepsy or in providing protection against cerebral injuries .
Cardiovascular Diseases
Due to their cardiotonic properties, these derivatives could be used in treating various cardiovascular diseases by improving heart muscle contractions .
Cancer Treatment
The anticancer properties of pyridazinones make them a subject of interest in oncology research for developing new cancer treatments .
Anti-HIV Research
Their potential anti-HIV1 activity indicates that they could be explored as a part of anti-AIDS medication research .
Propiedades
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)17)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFILGUWETVVSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B500709.png)
![4-(2-fluorophenyl)-2-isopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500711.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-isopropyl-4-(2-thienyl)pyrimidine](/img/structure/B500714.png)
![Dimethyl 4-[2-chloro-2-(3-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B500715.png)
![Dimethyl 4-[2-chloro-2-(4-chlorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B500718.png)

![2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-3-oxo-3-phenylpropanenitrile](/img/structure/B500720.png)
![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)

![4-[4-(4-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B500724.png)
![2-tert-butyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B500725.png)
![2-tert-butyl-4-(2-chlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500728.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B500729.png)
